1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid
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Overview
Description
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Molecular Structure Analysis
The tert-butyloxycarbonyl group has a molecular formula of C5H9O2 and an average mass of 101.12376 . It is used as a protecting group for amines in organic synthesis .
Chemical Reactions Analysis
The Boc group can be removed via treatment with hazardous hydrogen fluoride (HF), which requires special equipment . The stepwise removal of Boc is achieved by treatment with acid, most often TFA . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary. For example, 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid is a solid at 20°C and should be stored at 0-10°C under inert gas .
Scientific Research Applications
Base-Induced Dimerization Applications "1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid" related compounds have been explored for their potential in base-induced dimerization. Leban and Colson (1996) demonstrated that tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids dimerize in the presence of base in aprotic media to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, which have applications in the synthesis of complex organic molecules (Leban & Colson, 1996).
Conformational Analysis and Molecular Structure The structural and conformational analysis of tert-butoxycarbonyl-protected amino acid derivatives offers insights into their physical properties and potential applications. Cetina et al. (2003) focused on the crystal structure and conformational dynamics of a specific derivative, revealing the importance of intermolecular hydrogen bonding and hydrophobic interactions in determining molecular conformation (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Anticancer Pharmacophores Development Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives including "1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid" for evaluating their in vitro cytotoxicity against human cancer cell lines. Certain derivatives exhibited promising cytotoxicity, indicating potential as anticancer pharmacophores (Kumar et al., 2009).
Synthesis of Amino Acid Derivatives Xue et al. (2002) described asymmetric syntheses of derivatives related to "1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid," highlighting methods for generating complex amino acid derivatives with potential applications in medicinal chemistry and drug development (Xue, He, Roderick, Corbett, & Decicco, 2002).
Tert-Butoxycarbonylation Reagent Development Saito, Ouchi, and Takahata (2006) explored the use of related compounds as tert-butoxycarbonylation reagents for acidic proton-containing substrates, advancing organic synthesis techniques by offering a chemoselective, high-yield approach under mild conditions (Saito, Ouchi, & Takahata, 2006).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butyloxycarbonyl-protected amino acids, are often used in organic synthesis . They are added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound “1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid” likely interacts with its targets through a mechanism involving the tert-butyloxycarbonyl (Boc) group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound likely plays a role in the synthesis of other complex molecules, given its use in organic synthesis .
Action Environment
The action, efficacy, and stability of “1-(tert-Butoxycarbonyl)-5,6-dimethoxyindoline-2-carboxylic acid” can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as the addition and removal of the Boc group involve reactions that are sensitive to pH . The compound’s stability could also be affected by temperature, as certain reactions involving the compound may require specific temperatures .
Safety and Hazards
Future Directions
The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been explored . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . This study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .
properties
IUPAC Name |
5,6-dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(20)17-10-8-13(22-5)12(21-4)7-9(10)6-11(17)14(18)19/h7-8,11H,6H2,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGVYAHILLZQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC(=C(C=C21)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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